molecular formula C9H11N5 B3019710 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole CAS No. 1087792-21-9

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No.: B3019710
CAS No.: 1087792-21-9
M. Wt: 189.222
InChI Key: KJRVPEQUBAHPFW-UHFFFAOYSA-N
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Description

3-Hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole (Molecular Formula: C9H11N5, Molecular Weight: 189.22 g/mol) is a versatile chemical intermediate built around the 1,2,4-triazole scaffold, a structure of significant interest in medicinal and agricultural chemistry . The presence of the reactive hydrazinyl group at the 3-position makes this compound a valuable building block for the synthesis of more complex heterocyclic systems. Researchers can utilize it to create novel Schiff bases, hydrazones, and various fused heterocycles, such as triazolothiadiazines, for biological screening . The 1,2,4-triazole core, especially when functionalized with thiol or thione groups, is associated with a wide spectrum of biological activities . These reported activities include antimicrobial , anticancer , antioxidant , anticonvulsant , and antifungal properties . While the biological profile of this specific compound is a subject of ongoing research, its structural features make it a promising precursor for developing new agents in pharmacological and agrochemical research. This product is intended for laboratory research purposes. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-methyl-4-phenyl-1,2,4-triazol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-7-12-13-9(11-10)14(7)8-5-3-2-4-6-8/h2-6H,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRVPEQUBAHPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with appropriate precursors. One common method includes the cyclization of hydrazinecarbothiohydrazides with carboxylic acids under thermal conditions . Another approach involves the reaction of isothiocyanates with hydrazides, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

The structure of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole features a hydrazine group attached to a substituted triazole ring, which contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound is being investigated for its neuroprotective and anti-inflammatory properties. Research indicates that it may influence biochemical pathways associated with inflammation and apoptosis, making it a candidate for developing new therapeutic agents for neurodegenerative diseases.

Case Study: Neuroprotection

A study examined the compound's effects on neuronal cells subjected to oxidative stress. Results demonstrated that this compound significantly reduced cell death and inflammation markers compared to control groups. This suggests potential as a neuroprotective agent in conditions like Alzheimer's disease.

Antimicrobial Activity

This compound exhibits notable antimicrobial activity , making it a subject of interest in the development of new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes.

Case Study: Antibiotic Development

In vitro studies showed that this compound demonstrated efficacy against several strains of bacteria, including resistant strains of Staphylococcus aureus. This highlights its potential in addressing antibiotic resistance.

Coordination Chemistry

As a ligand in coordination chemistry, this compound can form stable complexes with various metal ions. These complexes are explored for applications in catalysis and materials science.

Data Table: Metal Complexes Formed

Metal IonComplex StabilityApplication Area
Cu²⁺HighCatalysis
Ni²⁺ModerateMaterial Synthesis
Co²⁺HighElectronics

Materials Science

In materials science, this compound is utilized in synthesizing polymers with specific properties such as thermal stability and electrical conductivity.

Case Study: Polymer Synthesis

Research has shown that incorporating this triazole derivative into polymer matrices enhances their thermal stability and mechanical properties. This makes them suitable for high-performance applications in electronics and aerospace industries.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole involves its interaction with various molecular targets. It can form complexes with metal ions, which can influence its biological activity. The compound’s hydrazinyl group is particularly reactive, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparison of key analogues:

Compound Name Substituents (Positions) Key Features
3-Hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole Hydrazinyl (3), Methyl (5), Phenyl (4) Hydrazinyl enables Schiff base formation; methyl/phenyl enhance lipophilicity
4-Amino-3-phenyl-5-p-tolyl-4H-1,2,4-triazole (1) Amino (4), Phenyl (3), p-Tolyl (5) Amino group improves solubility; p-tolyl enhances antifungal activity
4-(4'-Nitrobenzylidene)-hydrazinyl triazole Nitrobenzylidene (4), Hydrazinyl (3) Nitro group boosts antioxidant activity; planar structure aids π-π stacking
5-(2-Hydroxybenzyl)-3-mercapto-1,2,4-triazole Hydroxybenzyl (5), Mercapto (3) Hydroxy group increases hydrogen bonding; mercapto improves metal chelation

Antimicrobial Activity

  • This compound : Expected moderate activity due to methyl’s electron-donating effect, which may reduce electrophilicity compared to nitro or chloro analogues .
  • Chlorobenzylidene/Nitrobenzylidene Derivatives : Exhibit >90% inhibition against Candida albicans and E. coli at 0.01% concentration, attributed to nitro/chloro groups’ electron-withdrawing effects .
  • Mercapto-Hydroxybenzyl Triazoles : Show 80–90% antifungal activity against Staphylococcus aureus due to enhanced membrane penetration from hydroxybenzyl .

Antioxidant Activity

  • Nitro-substituted triazoles demonstrate high radical scavenging (IC₅₀ ~10 µM) via nitro group’s redox activity .
  • Hydrazinyl derivatives without strong electron-withdrawing groups (e.g., methyl/phenyl) show lower antioxidant efficacy, emphasizing the role of substituent electronics .

Anticonvulsant Activity

  • 4-Chloro-2-fluorophenoxy Triazoles: ED₅₀ = 1.4 mg/kg (comparable to diazepam) due to fluorophenoxy’s GABA receptor affinity .
  • Hydrazinyl triazoles are less studied in this context but may require additional halogenation for improved activity.

Structural Characterization and Molecular Geometry

  • Spectroscopic Analysis : NMR (¹H, ¹³C), IR, and mass spectrometry confirm substituent positions and purity .
  • Geometry : Schiff base triazoles adopt trigonal bipyramidal (Sn complexes) or octahedral (Si complexes) geometries, influencing ligand-metal interactions and antimicrobial potency .
  • QSAR Insights: Electron-withdrawing groups (e.g., -NO₂, -Cl) lower ΔE (HOMO-LUMO gap), enhancing bioactivity via increased electrophilicity .

Biological Activity

3-Hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole (CAS Number: 1087792-21-9) is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N5C_9H_{11}N_5 with a molecular weight of 189.22 g/mol. The compound features a triazole ring, which is a common scaffold in pharmaceuticals known for its bioactivity.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains and fungi. In particular:

  • Antifungal Activity : Research indicates that triazole derivatives exhibit potent antifungal properties against species such as Candida albicans and Candida tropicalis .
  • Bacterial Activity : The compound has demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

2. Anticancer Properties

The anticancer potential of triazoles is well-documented. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.5
HEPG2 (Liver)12.3
MDA-MB-231 (Breast)8.9

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

3. Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. In vitro assays have demonstrated that triazole derivatives possess significant antioxidant activity:

  • DPPH Assay : Compounds similar to 3-hydrazinyl derivatives showed IC50 values ranging from 0.397 µM to 0.87 µM, indicating strong radical scavenging capabilities .

This antioxidant activity is attributed to the presence of hydrazine and triazole moieties, which enhance electron donation.

4. Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has also been explored. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways:

Cytokine/Enzyme Inhibition (%) Reference
TNF-alpha65%
COX-270%

This suggests that 3-hydrazinyl derivatives may be beneficial in treating inflammatory conditions.

Case Studies

Several case studies have illustrated the biological efficacy of triazoles:

  • Case Study on Antifungal Efficacy : A study comparing the antifungal activity of various triazole derivatives against clinical isolates of Candida species found that compounds with hydrazine substitutions exhibited enhanced potency compared to standard treatments like ketoconazole .
  • Anticancer Screening : In a preclinical trial assessing the anticancer properties of synthesized triazoles on MCF7 and HEPG2 cell lines, compounds demonstrated significant cytotoxicity with IC50 values indicating promising therapeutic indices .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole?

  • Methodological Answer : The compound is typically synthesized via hydrazine-mediated cyclization or substitution reactions. For example, hydrazine hydrate or substituted phenylhydrazine hydrochlorides (e.g., 4-methoxyphenylhydrazine) are reacted with precursors like acetylated heterocycles under reflux conditions. Evidence from analogous triazole syntheses shows that refluxing in toluene with sodium hydride or phosphorus oxychloride can yield triazole derivatives .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H NMR to confirm proton environments (e.g., hydrazinyl protons at δ 5.5–6.5 ppm) and IR for functional groups (N-H stretching ~3200 cm1^{-1}) .
  • Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can visualize thermal ellipsoids and bond geometries .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines:

  • Hazards : Skin sensitization (H317), reproductive toxicity (H361), and aquatic toxicity (H411) .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid environmental release. Store in locked, ventilated areas .

Q. How can researchers optimize reaction yields for triazole derivatives?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps .
  • Catalysis : Use POCl3_3 or NaH to accelerate hydrazine coupling .

Advanced Research Questions

Q. How can unexpected by-products during triazole synthesis be addressed?

  • Methodological Answer : By-products often arise from competing reaction pathways. For example, phenylhydrazine hydrochloride may yield indole derivatives (e.g., 5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole) alongside triazoles. Use HPLC or TLC to monitor reactions in real-time and adjust stoichiometry or temperature .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Dock against biological targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using AutoDock Vina. Optimize ligand conformations with force fields (e.g., AMBER) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate NMR/IR with XRD bond lengths and angles. For example, discrepancies in N-H bond distances may indicate protonation state differences .
  • Error Analysis : Apply statistical tools (e.g., χ2^2 tests in SHELXL) to refine structural models .

Q. How do substituents influence the optical properties of triazole derivatives?

  • Methodological Answer : Substituents like phenyl groups alter conjugation and hyperpolarizability. For example, 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole exhibits a direct bandgap of 3.2–3.4 eV and negative birefringence (Δn = -0.193 at 1064 nm), calculated via full-potential linear augmented plane wave (FP-LAPW) methods .

Q. What are the key steps in designing a triazole-based antifungal agent?

  • Methodological Answer :

  • Target Identification : Focus on fungal enzymes (e.g., lanosterol demethylase) .
  • SAR Studies : Modify substituents (e.g., methoxy groups) to enhance membrane penetration and reduce cytotoxicity .

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